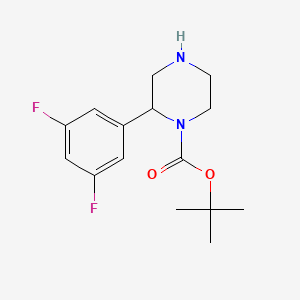

Tert-butyl 2-(3,5-difluorophenyl)piperazine-1-carboxylate

Description

Tert-butyl 2-(3,5-difluorophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 3,5-difluorophenyl substituent at the 2-position of the piperazine ring. This compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly in the preparation of bioactive molecules targeting neurological disorders and enzyme inhibition. Its synthesis involves Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, followed by Boc deprotection steps . The Boc group enhances solubility and stability during synthetic workflows, while the 3,5-difluorophenyl moiety contributes to electronic and steric effects that influence reactivity and binding interactions in downstream applications.

Properties

Molecular Formula |

C15H20F2N2O2 |

|---|---|

Molecular Weight |

298.33 g/mol |

IUPAC Name |

tert-butyl 2-(3,5-difluorophenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-5-4-18-9-13(19)10-6-11(16)8-12(17)7-10/h6-8,13,18H,4-5,9H2,1-3H3 |

InChI Key |

HHCHHSNPFGHZBE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3,5-difluorophenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3,5-difluoroaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(3,5-difluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: Tert-butyl 2-(3,5-difluorophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of piperazine-based drugs .

Medicine: this compound is explored for its potential therapeutic applications, including its use as a precursor in the development of new drugs for treating various diseases .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable building block for the synthesis of high-value products .

Mechanism of Action

The mechanism of action of tert-butyl 2-(3,5-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity. The difluorophenyl group enhances the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to analogs with variations in substituents, positions, and functional groups (Table 1). Key comparisons include:

Halogen-Substituted Derivatives

- tert-Butyl 2-(3,5-dichlorophenyl)piperazine-1-carboxylate : Replacing fluorine with chlorine atoms increases steric bulk and electron-withdrawing effects. This analog is reported to exhibit distinct reactivity in nucleophilic substitution reactions due to chlorine’s lower electronegativity compared to fluorine .

Positional Isomers

- tert-Butyl 4-(3,5-difluorophenyl)piperazine-1-carboxylate (Compound 22) : This analog places the 3,5-difluorophenyl group at the 4-position of piperazine. It was synthesized via Buchwald-Hartwig amination with a 62% yield, lower than the 98% yield observed for tert-butyl 4-(2-methylbenzyl)piperazine-1-carboxylate (), highlighting the impact of substituent position on reaction efficiency .

Functional Group Variations

- tert-Butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate: Incorporation of a morpholino group introduces hydrogen-bonding capability, which may enhance solubility and pharmacokinetic properties compared to the fluorine-substituted parent compound .

Biological Activity

Tert-butyl 2-(3,5-difluorophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H20F2N2O2. It is a derivative of piperazine, which has garnered interest for its potential biological activities, particularly in medicinal chemistry. This compound's structure includes a piperazine ring and a difluorophenyl group, which contribute to its biological properties.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of piperazine with tert-butyl chloroformate and 3,5-difluoroaniline. The reaction is conducted under controlled conditions, often using a base such as triethylamine to facilitate product formation. Purification techniques like column chromatography are employed to isolate the compound.

Key Properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H20F2N2O2 |

| Molecular Weight | 298.33 g/mol |

| IUPAC Name | This compound |

| InChI Key | HHCHHSNPFGHZBE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1C2=CC(=CC(=C2)F)F |

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its interactions with biological targets such as enzymes and receptors.

The mechanism of action involves the interaction of the compound with specific molecular targets. The piperazine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity. The difluorophenyl group enhances binding affinity and selectivity for certain targets, contributing to its biological effects.

Pharmacological Potential

Research indicates that this compound may have therapeutic applications in treating various diseases. It serves as a model compound for studying the pharmacokinetics and pharmacodynamics of piperazine-based drugs. Its potential use in drug development is supported by its ability to inhibit specific biological pathways .

Case Studies and Research Findings

Several studies have investigated the biological effects of piperazine derivatives, including this compound:

- Anticancer Activity : In vitro studies have shown that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to related compounds have resulted in significant growth inhibition in pancreatic cancer cell lines .

- Targeting PD-1/PD-L1 Pathway : Some derivatives have been explored for their ability to act as antagonists in the PD-1/PD-L1 interaction, which is critical in immune response modulation. While specific data on this compound is limited, related compounds demonstrate promising activity in this area .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, consider the following table:

| Compound Name | Structural Feature | Unique Activity |

|---|---|---|

| This compound | Difluorophenyl group at 3,5 positions | Enhanced binding affinity for specific receptors |

| Tert-butyl 3-(2,5-difluorophenyl)piperazine-1-carboxylate | Difluorophenyl group at different positions | Varies in selectivity and potency |

| Tert-butyl 4-(3,4-difluorophenyl)piperazine-1-carboxylate | Different substitution pattern | Different pharmacological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.